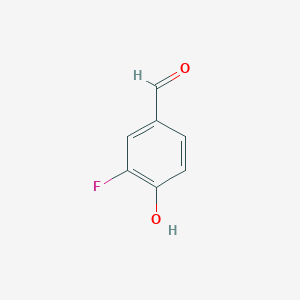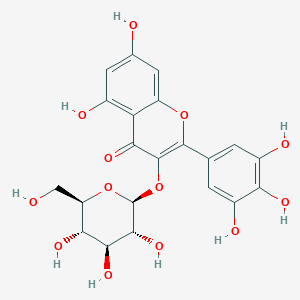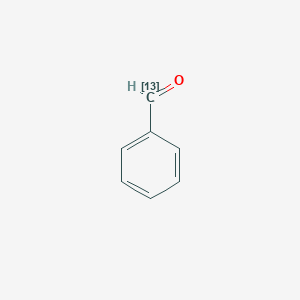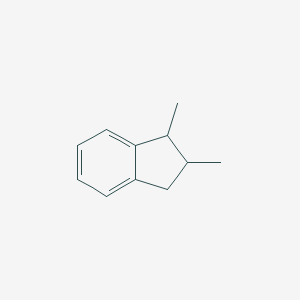
1,2-Dimethylindan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethylindan is a chemical compound that belongs to the family of indan derivatives. It is a bicyclic organic compound that has a molecular formula of C12H14. The compound has been synthesized using various methods, and it has shown promising results in scientific research applications.
Mechanism Of Action
The mechanism of action of 1,2-Dimethylindan is not fully understood. However, it has been suggested that the compound may act by inhibiting the production of reactive oxygen species (ROS) and by reducing oxidative stress. It has also been suggested that the compound may act by modulating the activity of various signaling pathways in the body.
Biochemical And Physiological Effects
1,2-Dimethylindan has been found to have several biochemical and physiological effects. The compound has been found to reduce inflammation by inhibiting the production of inflammatory cytokines. It has also been found to protect neurons from oxidative stress and to improve cognitive function. Additionally, the compound has been found to have anti-cancer properties by inducing apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1,2-Dimethylindan in lab experiments is its low toxicity. The compound is relatively safe to use and has a low risk of adverse effects. Additionally, the compound has been found to be stable under various conditions, making it easy to handle and store. However, one of the limitations of using 1,2-Dimethylindan in lab experiments is its limited solubility in water. This can make it difficult to administer the compound in certain experiments.
Future Directions
There are several future directions for the study of 1,2-Dimethylindan. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of the compound's potential applications in the treatment of neurodegenerative disorders and cancer. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to identify its potential side effects.
Conclusion:
In conclusion, 1,2-Dimethylindan is a promising compound that has shown potential applications in scientific research. The compound has been synthesized using various methods and has been found to exhibit anti-inflammatory, neuroprotective, and anti-cancer properties. Although the compound has several advantages for lab experiments, it also has some limitations. Further research is needed to fully understand the compound's mechanism of action and to identify its potential applications in the treatment of various diseases.
Synthesis Methods
Several methods have been used to synthesize 1,2-Dimethylindan. One of the most common methods is the Friedel-Crafts reaction. In this method, a mixture of indene and methyl chloride is reacted with aluminum chloride as a catalyst. The reaction yields 1,2-Dimethylindan as a product. Another method involves the reaction of 2-methyl-1-indanone with methylmagnesium bromide in the presence of a copper catalyst. The reaction yields 1,2-Dimethylindan as a product.
Scientific Research Applications
1,2-Dimethylindan has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit anti-inflammatory, neuroprotective, and anti-cancer properties. It has also been found to have potential applications in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
properties
CAS RN |
17057-82-8 |
|---|---|
Product Name |
1,2-Dimethylindan |
Molecular Formula |
C11H14 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
1,2-dimethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H14/c1-8-7-10-5-3-4-6-11(10)9(8)2/h3-6,8-9H,7H2,1-2H3 |
InChI Key |
DIUGYPAVPJILFZ-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC=CC=C2C1C |
Canonical SMILES |
CC1CC2=CC=CC=C2C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-[(4-Methylphenyl)methyl]furan-2-yl]-1,3,4-oxadiazole](/img/structure/B106901.png)
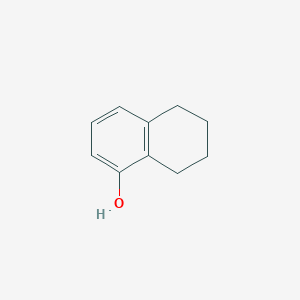
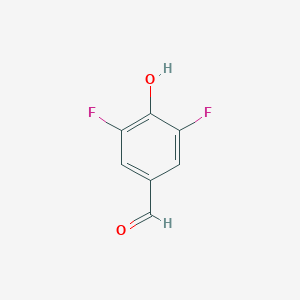


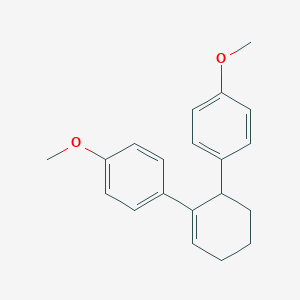
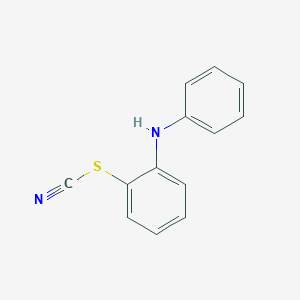
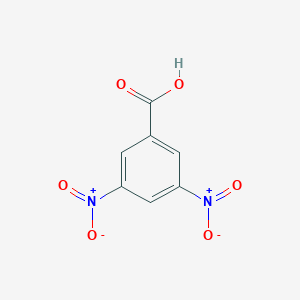
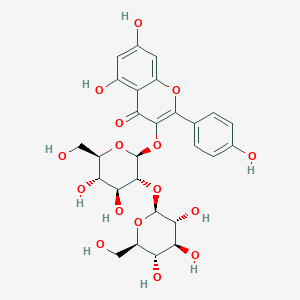
![3,6-Dimethylbenzo[a]pyrene](/img/structure/B106925.png)

